4-Ethoxybut-3-EN-2-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H10O2 |
|---|---|
Molecular Weight |
114.14 g/mol |
IUPAC Name |
(E)-4-ethoxybut-3-en-2-one |
InChI |
InChI=1S/C6H10O2/c1-3-8-5-4-6(2)7/h4-5H,3H2,1-2H3/b5-4+ |
InChI Key |
ZUSVCKYTCMDOOP-SNAWJCMRSA-N |
Isomeric SMILES |
CCO/C=C/C(=O)C |
Canonical SMILES |
CCOC=CC(=O)C |
Origin of Product |
United States |
Synthetic Methodologies for 4 Ethoxybut 3 En 2 One and Its Halogenated Analogues
Established Synthetic Routes to 4-Ethoxybut-3-en-2-one
The primary and most established method for synthesizing this compound involves the acylation of ethyl vinyl ether. Ethyl vinyl ether acts as a key precursor, providing the ethoxyvinyl moiety of the final product. The reaction typically involves treating ethyl vinyl ether with an appropriate acetylating agent.
Another strategy involves the chemical modification of related structures. For instance, derivatives of 4-ethoxybut-3-en-1-ol can be converted to the target ketone through oxidation of the alcohol group. researchgate.net Furthermore, multi-step synthetic sequences starting from materials like 3,3,4,4-tetraethoxybut-1-yne (B1448148) have been explored to generate complex structures that can be subsequently transformed into functionalized butenones. researchgate.net A one-step synthesis of related diallyl alcohols, which are precursors to α-oxygenated β,γ-unsaturated ketones, has been achieved from α,β-unsaturated ketones and ethyl vinyl ether using tert-butyllithium (B1211817) in THF at low temperatures. rsc.org
The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are typically varied include temperature, solvent, catalyst, and the molar ratio of reactants. For analogous allylic functionalization reactions, systematic optimization has demonstrated the significant impact of these variables. pitt.edu
For example, in related etherification reactions, the choice of solvent and temperature is critical. rsc.org Studies on the functionalization of olefins show that reaction temperatures must be carefully controlled; temperatures around 80°C can be optimal, while higher temperatures (e.g., 100°C) may lead to decreased yields. pitt.edu The nature of the base and the acid/base ratio are also critical factors influencing the reaction's efficiency. pitt.edu For reactions involving alcohol precursors, parameters such as catalyst loading and reaction time are calibrated to maximize yield while minimizing the formation of by-products.
| Parameter | Typical Range/Conditions Studied | Observed Impact on Yield/Selectivity | Source |
|---|---|---|---|
| Temperature | 45°C - 100°C | Optimal temperature varies; excessively high temperatures can decrease yield. | pitt.edu |
| Solvent | Toluene, PhCF3, DCE, p-xylene | Solvent choice can influence reaction rates and selectivity. Toluene is a common solvent. | pitt.edu |
| Base | sym-collidine, 2,6-lutidine, TMPH | The choice of base is critical, with some bases providing significantly higher yields than others. | pitt.edu |
| Reactant Ratio | Acid/base ratios from 2.5/3 to 2/2 | The stoichiometry of reagents directly affects reaction efficiency and product yield. | pitt.edu |
Synthesis of Halogenated Analogues
Halogenated derivatives of this compound are valuable reagents, particularly for synthesizing fluorine- and chlorine-containing heterocyclic compounds. The presence of halogens, especially a trihalomethyl group, significantly enhances the electrophilic character of the molecule. cymitquimica.com
(E)-1,1,1-Trichloro-4-ethoxybut-3-en-2-one is a key intermediate in organic synthesis. chemicalbook.comchemicalbook.com It is used as a building block for preparing various derivatives, including pyrazoles and fused pyridines. chemicalbook.comresearchgate.net The synthesis of this compound generally follows the principle of acylating an ethoxyvinyl source with a trichloroacetyl group. This trichlorinated enone offers unique reactivity for Michael addition and other conjugate addition reactions. chemshuttle.com Its enhanced electrophilic character makes it a useful intermediate for creating diverse compound libraries. cymitquimica.com
The synthesis of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one (B42323) is well-documented and crucial for accessing trifluoromethylated compounds. thieme-connect.com A primary method involves the acylation of ethyl vinyl ether with a trifluoroacetylating agent, such as trifluoroacetic anhydride (B1165640) or other acid chlorides with polyfluoroalkyl groups. researchgate.net
A continuous synthesis method has been developed for industrial-scale production. wipo.int This process involves continuously feeding vinyl ethyl ether, triethylamine, and trifluoroacetic anhydride into a reactor. wipo.int This approach is noted for being rapid, efficient, and safer for large-scale production by avoiding the amplification effects seen in batch processes. wipo.int Another preparative route involves the reaction of trifluoroacetic acid with vinyl ethyl ether in a solvent like dichloromethane (B109758) at low temperatures. These methods provide access to a versatile precursor for synthesizing various fluoro-containing compounds, including pyrimidines and enaminones. researchgate.net
1,1-Dichloro-4-ethoxybut-3-en-2-one is another important halogenated analogue used as a building block in synthetic chemistry. It is particularly employed in reactions with electron-rich amino-heterocycles to produce a variety of fused pyridine (B92270) structures that bear a dichloro-substituent. researchgate.net The synthesis of this compound is analogous to its trichloro- and trifluoro-counterparts, typically involving the reaction of an ethoxyvinyl precursor with a dichloroacetylating agent.
| Compound | Typical Precursors | Reaction Type | Source |
|---|---|---|---|
| 1,1,1-Trichloro-4-ethoxybut-3-en-2-one | Ethoxyvinyl source, Trichloroacetylating agent | Acylation | chemshuttle.com |
| 1,1,1-Trifluoro-4-ethoxybut-3-en-2-one | Vinyl ethyl ether, Trifluoroacetic anhydride, Triethylamine | Continuous Flow Acylation | wipo.int |
| 1,1,1-Trifluoro-4-ethoxybut-3-en-2-one | Vinyl ethyl ether, Trifluoroacetic acid | Acylation | |
| 1,1-Dichloro-4-ethoxybut-3-en-2-one | Ethoxyvinyl source, Dichloroacetylating agent | Acylation | researchgate.net |
Alternative Synthetic Approaches and Novel Catalytic Methods
While classical syntheses of this compound provide reliable access to this compound, research has also explored alternative methodologies and the use of novel catalytic systems to enhance efficiency, and to access its halogenated analogues, which are valuable building blocks in their own right. These approaches often focus on different starting materials, reaction pathways, and the use of metal- or organo-catalysis to promote the desired transformations.
A significant area of development has been in the synthesis of halogenated derivatives of this compound, particularly its trifluoromethyl and trichloromethyl analogues. These compounds are of interest due to the unique electronic properties imparted by the halogen atoms, which can influence their reactivity and biological activity.
One established method for the synthesis of 1,1,1-trichloro-4-ethoxybut-3-en-2-one involves the trichloroacetylation of ethyl vinyl ether. This reaction provides a direct route to the chlorinated analogue. Similarly, the trifluoromethyl counterpart, 4,4-diethoxy-1,1,1-trifluorobut-3-en-2-one (B2668592), can be synthesized from the reaction of triethyl orthoacetate with trifluoroacetic anhydride. This method, reported by Hojo and co-workers, yields a versatile precursor for further chemical modifications . Another approach to a trifluorinated analogue involves the reaction of trifluoroacetic acid with vinyl ethyl ether in the presence of a base like pyridine at low temperatures .
The resulting halogenated this compound analogues are valuable intermediates. For instance, (E)-1,1,1-Trichloro-4-ethoxy-but-3-en-2-one is utilized as a reagent in organic synthesis for preparing pyrazole (B372694) derivatives biosynth.com. These halogenated compounds can undergo cyclocondensation reactions with various nucleophiles to form complex heterocyclic structures. The reactivity of the dual ethoxy groups in 4,4-diethoxy-1,1,1-trifluorobut-3-en-2-one facilitates O,N-exchange reactions with sulfoximides, leading to the formation of sulfoximido derivatives, which are precursors to pyrazoles and isoxazoles .
Another alternative approach involves the synthesis of sulfonylated analogues. For example, 3-((4-Chlorophenyl)sulfonyl)-4-ethoxybut-3-en-2-one can be prepared through the reaction of 4-chlorobenzenesulfonyl chloride with ethyl acetoacetate (B1235776) in the presence of a base .
In the realm of novel catalytic methods, organocatalysis has emerged as a powerful tool for the synthesis of related β-alkoxy ketones. L-proline has been demonstrated to catalyze the one-pot, three-component reaction of aliphatic aldehydes, ketones, and alcohols to produce β-alkoxy ketones researchgate.net. While not explicitly demonstrated for this compound, this methodology represents a promising green and metal-free alternative for the synthesis of similar structures.
Metal-catalyzed reactions also offer alternative synthetic routes. Palladium-catalyzed cross-coupling reactions are widely used in organic synthesis and could be adapted for the synthesis of derivatives of this compound. For example, palladium-catalyzed asymmetric allylic amination of 4-substituted 2-acetoxybut-3-enoates has been developed for the synthesis of chiral α,β-unsaturated γ-amino esters, showcasing the potential for catalytic functionalization of similar butene scaffolds acs.org. Furthermore, iron has been used as a catalyst in the reductive amination of ketones, a reaction type that could potentially be applied to precursors of this compound d-nb.info. The use of earth-abundant and non-toxic metals like iron is a key aspect of developing more sustainable synthetic methods.
The following tables summarize some of the alternative synthetic approaches and the starting materials used for the synthesis of this compound and its analogues.
Table 1: Alternative Synthetic Approaches for this compound Analogues
| Product | Starting Material 1 | Starting Material 2 | Catalyst/Reagent | Key Features |
|---|---|---|---|---|
| 1,1,1-Trichloro-4-ethoxybut-3-en-2-one | Ethyl vinyl ether | Trichloroacetyl chloride | - | Direct trichloroacetylation. |
| 4,4-Diethoxy-1,1,1-trifluorobut-3-en-2-one | Triethyl orthoacetate | Trifluoroacetic anhydride | Triethylamine | Provides a diethoxy analogue . |
| 4,4-Diethoxy-1,1,1-trifluorobut-3-en-2-one | Vinyl ethyl ether | Trifluoroacetic acid | Pyridine | Synthesis under low-temperature conditions . |
| 3-((4-Chlorophenyl)sulfonyl)-4-ethoxybut-3-en-2-one | 4-Chlorobenzenesulfonyl chloride | Ethyl acetoacetate | Base (e.g., triethylamine) | Introduces a sulfonyl group . |
| β-Alkoxy ketones | Aliphatic aldehyde | Ketone | L-proline | Organocatalytic, three-component reaction researchgate.net. |
Table 2: Research Findings on the Synthesis and Reactivity of Halogenated Analogues
| Compound | Synthetic Method | Subsequent Reactions | Application/Significance | Reference |
|---|---|---|---|---|
| (E)-1,1,1-Trichloro-4-ethoxy-but-3-en-2-one | Trichloroacetylation of ethyl vinyl ether | Reaction with pyrrole (B145914) or carbonyl groups | Reagent for preparing pyrazole derivatives, enamines, and vinyl ethers. | biosynth.com |
| 4,4-Diethoxy-1,1,1-trifluorobut-3-en-2-one | Reaction of triethyl orthoacetate and trifluoroacetic anhydride | O,N-exchange with S,S-sulfoximides; Cyclocondensation | Precursor for complex heterocycles like pyrazoles and isoxazoles. |
| 4-Alkoxy-1,1,1-trifluoroalk-3-en-2-ones | General synthesis | Cycloaromatization with 2,6-diaminotoluene (B122827) | Regioselective synthesis of tetrasubstituted quinolines. | researchgate.net |
These alternative and catalytic methods highlight the ongoing efforts to develop more versatile, efficient, and sustainable routes for the synthesis of this compound and its structurally diverse analogues, expanding their utility in various fields of chemical synthesis.
Reactivity and Transformation Pathways of 4 Ethoxybut 3 En 2 One
Nucleophilic Addition Reactions
4-Ethoxybut-3-en-2-one, as an α,β-unsaturated ketone, possesses two primary electrophilic sites: the carbonyl carbon (C2) and the β-carbon (C4). This dual reactivity allows for both direct (1,2-addition) and conjugate (1,4-addition or Michael) attacks by nucleophiles. The preferred pathway is often dictated by the nature of the nucleophilic reagent.
Hydride and Grignard-Type Additions to the Carbonyl Moiety
The carbonyl group of this compound is susceptible to attack by strong, non-stabilized nucleophiles such as hydride reagents and Grignard reagents. These reactions typically proceed via a 1,2-addition mechanism, where the nucleophile adds directly to the electrophilic carbonyl carbon. libretexts.orgmakingmolecules.comstackexchange.com
Hydride reductions, using reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄), convert the ketone functionality into a secondary alcohol. pressbooks.publibretexts.org The reaction involves the nucleophilic addition of a hydride ion (:H⁻) to the carbonyl carbon, forming a tetrahedral alkoxide intermediate, which is subsequently protonated to yield the final alcohol product. pressbooks.pub
Grignard reagents (RMgX) are potent carbon-based nucleophiles that also favor direct addition to the carbonyl group of α,β-unsaturated ketones. stackexchange.commasterorganicchemistry.com The reaction of this compound with a Grignard reagent results in the formation of a tertiary alcohol after an acidic workup. pressbooks.publibretexts.org The mechanism begins with the coordination of the magnesium ion to the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon, followed by the nucleophilic attack of the alkyl or aryl group from the Grignard reagent. libretexts.org
| Reagent | Reaction Type | Product |
|---|---|---|
| Sodium borohydride (NaBH₄) | 1,2-Addition (Hydride Reduction) | 4-Ethoxybut-3-en-2-ol |
| Methylmagnesium bromide (CH₃MgBr) | 1,2-Addition (Grignard Reaction) | 4-Ethoxy-2-methylbut-3-en-2-ol |
Regioselective Addition of Organosilicon Cyanides (e.g., Trimethylsilyl (B98337) Cyanide)
The addition of trimethylsilyl cyanide (TMSCN) to α,β-unsaturated ketones can be highly regioselective. acs.org In the case of β-alkoxyvinyl alkyl ketones like this compound, the reaction pathway is influenced by the reaction conditions and catalysts used. While direct addition to the carbonyl (1,2-addition) is possible, conjugate addition (1,4-addition) is often favored, particularly with catalysts that promote this pathway. acs.orgorganic-chemistry.org
The 1,4-addition of TMSCN to this compound yields a silylated cyanohydrin ether. wikipedia.org This transformation is a valuable method for introducing a cyano group at the β-position of the carbonyl system, creating a versatile intermediate for further synthesis. d-nb.info
| Reagent | Reaction Type | Product |
|---|---|---|
| Trimethylsilyl cyanide (TMSCN) | 1,4-Conjugate Addition | 5-Ethoxy-4-trimethylsilyloxy-pent-2-enenitrile |
Reductive Amination Processes
Reductive amination provides a direct route to synthesize amines from carbonyl compounds. wikipedia.org This process transforms the carbonyl group of this compound into an amine via an imine or enamine intermediate. libretexts.orglibretexts.org The reaction is typically performed in one pot by treating the ketone with an amine (ammonia, a primary amine, or a secondary amine) in the presence of a suitable reducing agent. researchgate.net
Commonly used reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are selective for the reduction of the protonated imine intermediate over the starting ketone. commonorganicchemistry.commasterorganicchemistry.comreddit.com The choice of amine determines the class of the resulting product: ammonia (B1221849) yields a primary amine, a primary amine yields a secondary amine, and a secondary amine yields a tertiary amine. organic-chemistry.orgorganic-chemistry.org
| Amine Reagent | Reducing Agent | Product Class | Example Product Name |
|---|---|---|---|
| Ammonia (NH₃) | NaBH₃CN | Primary Amine | 4-Ethoxybut-3-en-2-amine |
| Methylamine (CH₃NH₂) | NaBH(OAc)₃ | Secondary Amine | 4-Ethoxy-N-methylbut-3-en-2-amine |
| Dimethylamine ((CH₃)₂NH) | NaBH₃CN | Tertiary Amine | 4-Ethoxy-N,N-dimethylbut-3-en-2-amine |
Michael Addition of Various Nucleophiles
The Michael addition, or conjugate 1,4-addition, is a characteristic reaction of α,β-unsaturated carbonyl compounds. wikipedia.org In this reaction, a soft nucleophile, known as a Michael donor, adds to the β-carbon of the electrophilic alkene (the Michael acceptor). masterorganicchemistry.comorganicchemistrytutor.com this compound serves as an effective Michael acceptor for a wide array of nucleophiles. makingmolecules.com
These nucleophiles include stabilized carbon nucleophiles like enolates derived from 1,3-dicarbonyl compounds (e.g., ethyl acetoacetate), as well as heteroatom nucleophiles such as amines, thiols, and alcohols. masterorganicchemistry.comresearchgate.netlibretexts.org The reaction results in the formation of a new carbon-carbon or carbon-heteroatom bond at the C4 position, leading to a 1,5-dicarbonyl compound or a related functionalized product.
| Nucleophile (Michael Donor) | Product Type | Example Product Name |
|---|---|---|
| Ethyl acetoacetate (B1235776) enolate | 1,5-Dicarbonyl compound | Ethyl 2-acetyl-4-ethoxy-5-oxohexanoate |
| Aniline | β-Amino ketone | 4-(Phenylamino)-4-ethoxybutan-2-one |
| Thiophenol | β-Thio ketone | 4-Ethoxy-4-(phenylthio)butan-2-one |
Cycloaddition Chemistry
Cycloaddition reactions are powerful tools for the construction of cyclic systems. wikipedia.org They involve the combination of two or more unsaturated molecules to form a cyclic adduct.
Formal [4+2] Cycloadditions
The Diels-Alder reaction is the archetypal [4+2] cycloaddition, involving the reaction of a conjugated diene (a 4π-electron system) with a dienophile (a 2π-electron system) to form a six-membered ring. libretexts.org Due to the electron-withdrawing nature of its carbonyl group, this compound can function as an electron-poor dienophile in these reactions.
A "formal" cycloaddition refers to a reaction that yields a product consistent with a cycloaddition pathway, although the mechanism may not be a concerted pericyclic process. nih.govsemanticscholar.org In a formal [4+2] cycloaddition, this compound would react with a suitable diene, such as 1,3-butadiene, to yield a substituted cyclohexene (B86901) derivative. The ethoxy and acetyl groups of the original enone become substituents on the newly formed ring.
| Diene | Reaction Type | Product |
|---|---|---|
| 1,3-Butadiene | Formal [4+2] Cycloaddition | 1-(3-Ethoxycyclohex-4-en-1-yl)ethan-1-one |
Stereoselective Cycloaddition Pathways
Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic molecules. In the context of this compound, its carbon-carbon double bond can participate as a component in various cycloaddition reactions. Stereoselectivity in these reactions is crucial as it dictates the three-dimensional arrangement of atoms in the resulting cyclic product. The control of enantioselectivity and diastereoselectivity in such transformations allows for the synthesis of complex molecular architectures from simple precursors. nih.gov
One common type of cycloaddition is the [2+2] cycloaddition, which forms four-membered rings. nih.gov These reactions can be promoted photochemically or through the use of specific catalysts. For substrates like this compound, which is an electron-deficient alkene due to the conjugated carbonyl group, it can react with electron-rich alkenes. The stereochemical outcome of these reactions is often governed by the specific geometry of the transition state, which can be influenced by the choice of catalyst or reaction conditions. nih.gov
Another significant pathway is the [4+2] cycloaddition, or Diels-Alder reaction. In this scenario, this compound can act as the dienophile, reacting with a conjugated diene. The stereoselectivity of the Diels-Alder reaction is well-established, often proceeding via a concerted mechanism that leads to a high degree of stereochemical control. nih.gov Computational studies on similar reactions suggest that the transition state is often concerted but can be highly asynchronous, which helps explain the observed regioselectivity. nih.gov The presence of both the ethoxy and acetyl groups on the double bond of this compound influences its electronic properties and steric profile, which in turn directs the stereochemical course of the cycloaddition.
Alkylation Reactions
Alkylation reactions involve the transfer of an alkyl group from one molecule to another. For this compound, alkylation typically proceeds after the formation of an enolate ion, which acts as the nucleophile. libretexts.org
The enolate derived from this compound is an ambident nucleophile, meaning it has two potential sites for electrophilic attack: the α-carbon and the oxygen atom. ic.ac.uk This leads to two possible products: C-alkylation, where a new carbon-carbon bond is formed, and O-alkylation, resulting in a new carbon-oxygen bond. The ratio of these products is highly dependent on several factors, including the solvent, the metal counter-ion of the enolate, and the nature of the alkylating agent. ic.ac.uk
Solvent: Polar, aprotic solvents tend to favor O-alkylation. In contrast, protic solvents can hydrogen-bond with the oxygen atom of the enolate, hindering its reactivity and thus favoring C-alkylation. ic.ac.uk
Counter-ion: Small, hard cations like Li⁺ associate tightly with the oxygen atom, which promotes C-alkylation. Larger, softer cations such as K⁺ result in a more "free" enolate, increasing the likelihood of O-alkylation. ic.ac.uk
Alkylating Agent: The Hard-Soft Acid-Base (HSAB) principle can be applied here. Hard electrophiles tend to react at the hard oxygen site (O-alkylation), while softer electrophiles prefer the softer carbon site (C-alkylation). For instance, alkyl iodides are commonly used for C-alkylation. ic.ac.ukresearchgate.net
| Factor | Favors C-Alkylation | Favors O-Alkylation | Rationale |
| Counter-ion | Li⁺ (small, hard) | K⁺ (large, soft) | Small cations bind tightly to oxygen, sterically hindering O-alkylation. ic.ac.uk |
| Solvent | Protic (e.g., ethanol) | Aprotic (e.g., DMF, DMSO) | Protic solvents solvate the oxygen atom, reducing its nucleophilicity. ic.ac.uk |
| Alkylating Agent | Alkyl iodides (soft) | Alkyl sulfates (hard) | Follows the Hard-Soft Acid-Base (HSAB) principle. ic.ac.ukresearchgate.net |
| Temperature | Lower Temperatures | Higher Temperatures | C-alkylation is often the kinetically controlled product, while O-alkylation can be the thermodynamic product. |
The introduction of perfluoroalkyl groups into organic molecules can significantly alter their physical and chemical properties. Enol ethers, such as the vinyl ether moiety in this compound, are suitable substrates for perfluoroalkylation. researchgate.net These reactions can be initiated by various methods, including the use of radical initiators.
One effective method involves the reaction of perfluoroalkyl iodides with enol ethers in the presence of a radical initiator like sodium dithionite (B78146) (Na₂S₂O₄) or triethylborane (B153662) (Et₃B). researchgate.net For instance, the reaction of perfluoroalkyl iodides with silyl (B83357) enol ethers, which are structurally analogous to this compound, can yield a mixture of perfluoroalkylated silyl enol ethers and α-perfluoroalkylated ketones. researchgate.net The distribution of these products can be influenced by the specific reaction conditions and the presence of a base. Subsequent treatment of the reaction mixture with acid can convert the perfluoroalkylated enol ether into the corresponding α-perfluoroalkylated ketone as the sole product. researchgate.net
Condensation Reactions
Condensation reactions are a class of reactions in which two molecules combine to form a larger molecule, often with the loss of a small molecule such as water or an alcohol. This compound, with its electrophilic carbonyl group and β-carbon, is a versatile substrate for various condensation reactions.
This compound can react with 1,3-dicarbonyl compounds, such as diethyl malonate or acetylacetone (B45752), which are sources of soft carbon nucleophiles after deprotonation. researchgate.net The reaction typically proceeds via a Michael addition (a conjugate addition), where the enolate of the 1,3-dicarbonyl compound attacks the electron-deficient β-carbon of the α,β-unsaturated ketone system in this compound.
This initial addition product can then undergo further intramolecular reactions or transformations. The versatility of 2-(1-alkoxyalkylidene)-1,3-dicarbonyl compounds in synthesis highlights the potential for these types of transformations. researchgate.net The reaction provides a pathway to construct more complex carbon skeletons, as the product contains multiple functional groups that can be further manipulated. libretexts.org
Electron-rich amino-heterocycles contain nucleophilic nitrogen atoms that can react with the electrophilic centers of this compound. The reaction can proceed through several pathways. One possibility is the nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration, to form an enamine or imine-type product.
Alternatively, a conjugate addition of the amino group to the β-carbon of the double bond can occur. This is often followed by an intramolecular cyclization and elimination of ethanol, where the ethoxy group acts as a leaving group. This sequence of reactions is a common strategy for the synthesis of new, fused heterocyclic systems. The specific outcome of the reaction depends on the structure of the amino-heterocycle and the reaction conditions employed. Similar multi-component reactions involving enamines and biselectrophiles are widely used for constructing nitrogen-containing heterocycles. researchgate.net
Functional Group Interconversions and Derivatization
This compound possesses two key reactive sites: the carbonyl group of the ketone and the electron-rich carbon-carbon double bond of the enol ether. This bifunctional nature allows for a variety of chemical transformations, enabling its use as a surrogate for 1,3-dicarbonyl compounds and as a substrate for selective modifications.
Deacetalization Processes
While not a true acetal, the enol ether moiety of this compound acts as a masked equivalent of a ketone. The process analogous to deacetalization is the acid-catalyzed hydrolysis of the ethoxy group, which converts the molecule into the corresponding 1,3-diketone, pentane-2,4-dione (commonly known as acetylacetone). wikipedia.org This transformation is a pivotal functional group interconversion, as it unmasks a highly versatile 1,3-dicarbonyl system.
The general mechanism involves the protonation of the β-ethoxy group, followed by the nucleophilic attack of water and subsequent elimination of ethanol, leading to the formation of the enol form of acetylacetone, which exists in equilibrium with its keto tautomer. wikipedia.org
Table 1: Hydrolysis of this compound
| Reactant | Reagents & Conditions | Product | Transformation Type |
| This compound | Dilute aqueous acid (e.g., HCl, H₂SO₄), heat | Pentane-2,4-dione (Acetylacetone) | Enol Ether Hydrolysis |
This straightforward conversion is significant because acetylacetone is a fundamental building block for the synthesis of a wide array of heterocyclic compounds, such as pyrazoles, isoxazoles, and pyrimidines, through condensation reactions with binucleophiles like hydrazine (B178648), hydroxylamine, and urea, respectively. wikipedia.orgnih.gov
Selective Transformations involving Keto-acetal functionalities
The distinct electronic properties of the ketone and the enol ether in this compound permit selective reactions that target one functional group while leaving the other intact. The α,β-unsaturated nature of the system is key to this selectivity.
One of the primary selective transformations is the conjugate reduction (1,4-reduction) of the carbon-carbon double bond. organic-chemistry.org This reaction is highly chemoselective, leaving the carbonyl group untouched. Various catalytic systems, particularly those based on transition metals like manganese, can achieve this transformation with high efficiency under mild conditions. acs.org For instance, catalytic hydrogenation using specific metal complexes can selectively saturate the double bond to yield 4-ethoxybutan-2-one. organic-chemistry.orgacs.org
Table 2: Selective Transformations of this compound
| Transformation Type | Reagents & Conditions | Product | Selectivity |
| Conjugate Reduction | H₂, Mn(I) or Rh(I) catalyst | 4-Ethoxybutan-2-one | Reduction of C=C bond; C=O group is preserved. organic-chemistry.orgacs.org |
| Conjugate Addition | Nucleophiles (e.g., thiols, amines, organocuprates) | 3-Substituted-4-ethoxybutan-2-one | Addition to the β-carbon of the C=C bond. researchgate.net |
| Heterocycle Synthesis | Hydrazine (NH₂NH₂) | 3-Methyl-1H-pyrazole and Ethanol | Condensation reaction involving both functionalities. |
Another important class of selective reactions is the 1,4-conjugate addition of nucleophiles to the β-carbon of the enone system. researchgate.net This Michael addition reaction is a fundamental carbon-carbon or carbon-heteroatom bond-forming reaction. A wide range of nucleophiles, including organometallic reagents, enolates, amines, and thiols, can be added selectively at the β-position. researchgate.net The resulting product is a saturated ketone derivative, which can then undergo further transformations at the carbonyl group.
Conversely, the carbonyl group can be targeted by specific reagents. For example, reaction with a Grignard reagent could potentially lead to addition at the carbonyl, although careful control of reaction conditions would be necessary to avoid competing conjugate addition.
The molecule can also undergo cycloaddition reactions where it acts as the 2π-electron component, reacting with a 4π-electron diene in a Diels-Alder reaction, although this reactivity is less common for such electron-rich dienophiles. More frequently, the compound serves as a precursor that, after reaction with a binucleophile like hydrazine, forms heterocyclic rings. For example, the reaction with hydrazine yields 3-methyl-1H-pyrazole and ethanol, demonstrating a transformation that involves both the ketone and the vinyl ether functionalities in a cyclocondensation reaction.
These selective transformations highlight the synthetic utility of this compound as a bifunctional building block, allowing for stepwise and controlled derivatization to access a diverse range of chemical structures.
Applications of 4 Ethoxybut 3 En 2 One in Advanced Organic Synthesis
Role as a Versatile Building Block for Heterocyclic Compounds
The inherent reactivity of 4-ethoxybut-3-en-2-one, characterized by an electrophilic β-carbon and a nucleophilic α-carbon (in its enolate form), alongside the ketone carbonyl group, enables its participation in a variety of cyclization and condensation reactions. This has led to the development of efficient synthetic routes for numerous heterocyclic systems.
This compound is an effective precursor for the synthesis of polysubstituted furans. These five-membered aromatic heterocycles are prevalent in natural products and pharmaceuticals. nih.gov The synthesis often involves a sequence of reactions that exploit the molecule's 1,3-dicarbonyl-like nature. Transition metal-catalyzed cyclization reactions provide a direct and practical method for constructing substituted furans from simple starting materials. nih.gov
One common strategy involves the reaction of this compound with α-diazocarbonyl compounds in the presence of a cobalt(II) catalyst. This process proceeds via a metalloradical cyclization, yielding polyfunctionalized furans with complete regioselectivity. nih.gov The methodology is tolerant of a wide range of functional groups on both the diazo compound and the alkyne precursor, which is structurally related to the enone. nih.gov
| Reactant 1 | Reactant 2 | Catalyst | Product Type | Ref |
| This compound equivalent | α-Diazocarbonyl Compound | Cobalt(II) Porphyrin Complex | Polysubstituted Furan | nih.gov |
| Propargyl Alcohols | Acid Chloride / B₂(pin)₂ | Palladium/Copper | Trisubstituted Furylboronic Ester | nih.gov |
| Aryl Ketones | Aromatic Olefins | Copper(II) | Multisubstituted Furan | researchgate.net |
This table presents generalized reaction types for furan synthesis; specific examples using this compound follow these principles.
The synthesis of pyran and tetrahydropyran rings, six-membered oxygen-containing heterocycles, can be achieved using this compound and its derivatives. These scaffolds are key components of many natural products, including carbohydrates and polyketides. Methodologies for their synthesis often involve cycloaddition reactions or tandem Michael addition-cyclization sequences. nih.govarabjchem.org
For instance, this compound can participate as a dienophile or a Michael acceptor. In hetero-Diels-Alder reactions, it can react with electron-rich dienes to form dihydropyran derivatives. organic-chemistry.org Alternatively, reaction with active methylene compounds can initiate a Michael addition to the β-position, followed by an intramolecular cyclization and dehydration to yield functionalized 4H-pyrans. nih.gov Research has also shown that related 4-ethoxybut-3-en-1-ols can be converted into perfluoro-alkylated tetrahydropyrans through a radical addition-cyclization process, highlighting the versatility of the ethoxy-ene core structure. researchgate.net
| Reaction Type | Key Reagents | Product |
| Hetero-Diels-Alder | Electron-rich diene | Dihydropyran derivative |
| Tandem Michael Addition/Cyclization | Malononitrile, β-ketoester, Aldehyde | 4H-Pyran derivative |
| Radical Addition/Cyclization | 1-Iodoperfluoroalkane, Na₂S₂O₄ | Perfluoroalkylated tetrahydropyran |
Quinolines and fused pyridines are nitrogen-containing heterocyclic structures of significant interest in medicinal chemistry due to their presence in numerous alkaloids and synthetic drugs. mdpi.com The synthesis of these compounds can be accomplished using this compound as a 1,3-dielectrophile synthon in reactions with aromatic amines or other suitable nitrogen nucleophiles.
A classic approach is the Combes quinoline synthesis, where an aniline is condensed with a 1,3-dicarbonyl compound under acidic conditions. This compound serves as a masked form of acetylacetaldehyde, which upon reaction with an aniline, forms an enamine intermediate. Subsequent acid-catalyzed cyclization and aromatization yield the corresponding substituted quinoline. This modular approach allows for diversity in the final product by varying the aniline component. organic-chemistry.org Similarly, reactions with other amino-functionalized heterocycles can lead to the formation of various fused pyridine (B92270) systems. nih.govnih.gov
| Reactants | Reaction Name | Key Step | Product |
| This compound, Substituted Aniline | Combes Synthesis | Acid-catalyzed cyclization | Substituted Quinoline |
| This compound, Aminopyrazole | N/A | Condensation/Cyclization | Fused Pyridine System |
Pyrazolo[1,5-a]pyrimidines are a class of fused heterocyclic compounds that are considered purine analogues and have attracted significant attention for their pharmacological potential, including as protein kinase inhibitors. researchgate.netias.ac.inrsc.org The synthesis of this scaffold is efficiently achieved through the condensation of a 5-aminopyrazole derivative with a 1,3-dicarbonyl compound or its equivalent. nih.gov
This compound is an ideal C4 building block for this transformation. The reaction proceeds by an initial condensation between the exocyclic amino group of the 5-aminopyrazole and the ketone carbonyl of the enone. This is followed by a nucleophilic attack of the endocyclic pyrazole (B372694) nitrogen onto the electron-deficient β-carbon of the vinyl ether, leading to the elimination of ethanol and subsequent cyclization to form the stable, aromatic pyrazolo[1,5-a]pyrimidine ring system. nih.gov
| Reagent 1 | Reagent 2 | Solvent/Catalyst | Product |
| 5-Aminopyrazole derivatives | This compound | Acetic Acid or Pyridine | Substituted Pyrazolo[1,5-a]pyrimidine |
Spiro compounds, which feature two rings connected by a single common atom, have unique three-dimensional structures that are of interest in drug design. Spiro barbituric acid derivatives can be synthesized through multicomponent reactions involving barbituric acid. mdpi.com
The formation of spiro barbituric acid derivatives using this compound can be envisioned through a one-pot, three-component reaction. This would typically involve an aromatic aldehyde, barbituric acid, and this compound. The reaction likely proceeds via an initial Knoevenagel condensation between the aldehyde and barbituric acid, followed by a Michael addition of the resulting adduct to the enone system of this compound. An intramolecular cyclization would then yield the final spiroheterobicyclic product. brieflands.com This efficient method allows for the rapid assembly of complex molecular architectures from simple precursors. rsc.org
| Reaction Type | Components | Key Intermediates | Product |
| One-pot, three-component | Aromatic aldehyde, Barbituric acid, this compound | Arylidene-barbituric acid, Michael adduct | Spiro Barbituric Acid Derivative |
Pentathiepines are seven-membered heterocycles containing a five-sulfur atom chain, a structural motif found in some cytotoxic natural products. mdpi.com While not directly synthesized from this compound, their synthesis relies on a closely related class of precursors: ethoxy-substituted alkynes. researchgate.net
The established molybdenum-mediated synthetic route utilizes alkyne precursors that feature a –CH(OEt)₂ group. researchgate.net A common starting material is propynyl 3,3-diethylacetal, which is first coupled with a bromo- or chloro-substituted N-heterocycle via a Sonogashira reaction. mdpi.com The resulting ethoxy-alkyne is then treated with a molybdenum oxo-bistetrasulfido complex and elemental sulfur. This mediates a complex ring-closing reaction that simultaneously forms both the pentathiepine ring and a fused indolizine ring system. The presence of at least one ethoxy group on the alkyne precursor is crucial for the success of this transformation. mdpi.comresearchgate.net
| Precursor Type | Key Reagents | Reaction | Product | Ref |
| Ethoxy-substituted alkyne | Molybdenum oxo-bistetrasulfido complex, Elemental Sulfur | Molybdenum-mediated cyclization | Fused Pentathiepine | mdpi.comresearchgate.net |
Precursor for the Synthesis of Modified Carbohydrates and Analogues
The direct application of this compound as a starting material in the synthesis of modified carbohydrates and their analogues is not extensively documented in publicly available scientific literature. Carbohydrates are characterized by their polyhydroxylated acyclic or cyclic structures. The synthesis of modified carbohydrates often involves the stereocontrolled introduction of multiple hydroxyl groups and other functionalities onto a carbon scaffold.
While this compound possesses a four-carbon backbone and oxygen functionalities that could theoretically be elaborated into a carbohydrate-like structure, specific examples of its use in this context are not readily found. The development of synthetic routes from this precursor to polyhydroxylated structures would require a series of stereoselective transformations, such as dihydroxylations and reductions. The exploration of such pathways could be a potential area for future research in synthetic carbohydrate chemistry.
Intermediate in the Formation of Functionalized Allylic and Homoallylic Alcohols
The electrophilic nature of the carbonyl carbon and the β-carbon of the enone system in this compound makes it a prime candidate for reactions with various nucleophiles. Such reactions can lead to the formation of functionalized allylic and homoallylic alcohols, which are important structural motifs in many natural products and pharmaceuticals.
The addition of organometallic reagents, such as Grignard reagents or organolithium compounds, to the ketone carbonyl of this compound would be expected to yield tertiary allylic alcohols. The general transformation is depicted below:
| Reactant 1 | Reactant 2 | Product | Product Type |
| This compound | R-MgX (Grignard Reagent) | 2-Methyl-1-ethoxy-1-buten-3-ol derivative | Tertiary Allylic Alcohol |
| This compound | R-Li (Organolithium) | 2-Methyl-1-ethoxy-1-buten-3-ol derivative | Tertiary Allylic Alcohol |
Where 'R' represents an alkyl or aryl group.
Furthermore, conjugate addition (Michael addition) of nucleophiles to the β-position of the enone system, followed by trapping of the resulting enolate with an electrophile, could provide access to a variety of functionalized homoallylic alcohol precursors. However, specific and detailed research findings on these transformations using this compound are not prevalent in the surveyed literature.
Integration into Complex Molecular Architectures
The incorporation of small, functionalized building blocks into larger, more complex molecules is a fundamental strategy in total synthesis. The reactivity of this compound suggests its potential utility in various carbon-carbon bond-forming reactions that are instrumental in the construction of complex molecular architectures.
For instance, as a dienophile in Diels-Alder reactions, this compound could provide access to highly functionalized six-membered rings. The electron-withdrawing ketone group would activate the double bond for [4+2] cycloaddition with electron-rich dienes.
| Reaction Type | Reactant 1 | Reactant 2 | Product |
| Diels-Alder | This compound (Dienophile) | Electron-rich Diene | Substituted cyclohexene (B86901) derivative |
| Michael Addition | Nucleophile | This compound (Acceptor) | 4-substituted-4-ethoxy-2-butanone |
Despite this theoretical potential, concrete examples of the integration of this compound into the total synthesis of complex natural products or other intricate molecular architectures are not prominently featured in the available scientific databases. Further investigation is required to explore and establish the practical applications of this compound in the assembly of such complex structures.
Mechanistic and Theoretical Investigations of 4 Ethoxybut 3 En 2 One Chemistry
Computational Chemistry Approaches
Computational methods provide deep insights into the energetic and structural aspects of chemical reactions involving 4-ethoxybut-3-en-2-one, complementing experimental findings.
Density Functional Theory (DFT) is a prominent computational method used to investigate the mechanisms of reactions involving β-alkoxy-α,β-unsaturated carbonyl compounds. Such studies calculate the energies of reactants, intermediates, transition states, and products to map out the most plausible reaction pathways. For instance, quantum chemical calculations have been employed to elucidate the mechanisms of alkylation reactions of related β-dicarbonyl compounds, explaining the preference for O-alkylation or C-alkylation products under specific conditions. mdpi.comsemanticscholar.orgresearchgate.net
In the context of catalysis, DFT calculations have been performed to understand complex reaction cycles. For example, in a study of the reductive deoxygenation of esters, DFT was used to model the activation of hydrosilane by non-covalent interactions and to calculate the free energy profile of the catalytic cycle, identifying key intermediates and transition states. rsc.org Similar theoretical work has been applied to dimerization reactions, where calculations can reveal whether a reaction proceeds through a stepwise or concerted mechanism by locating the relevant intermediates and transition states on the potential energy surface. core.ac.uk These computational models are crucial for rationalizing experimental outcomes and for the predictive design of new reactions.
Table 1: Summary of DFT Findings on Related Reaction Mechanisms
| Reaction Type | System Studied | Key Computational Finding | Reference |
|---|---|---|---|
| Alkylation | β-Dicarbonyl compounds | Elucidation of O- vs. C-alkylation pathways. | mdpi.comresearchgate.net |
| Catalytic Reduction | Ester deoxygenation with phenylsilane | Calculated activation free energy for the rate-determining transition state (TS_1) was 43.2 kcal/mol. | rsc.org |
| Dimerization | Isoindenone derivatives | A stepwise mechanism with stable intermediates and two defined transition states was identified. | core.ac.uk |
| Radical Reaction | OH radical + Acetaldehyde | Water molecule was found to lower the intrinsic reaction barrier via hydrogen bonding. | researchgate.net |
The reactivity of this compound is governed by its electronic structure. The molecule features a conjugated system comprising a carbonyl group (C=O) and a carbon-carbon double bond (C=C), which is further influenced by the electron-donating ethoxy group (-OEt). This conjugation creates distinct electrophilic and nucleophilic sites.
Computational analysis can determine various reactivity descriptors:
Electrostatic Potential (ESP) Map: ESP maps visually represent the charge distribution. For this compound, these maps would show negative potential (red) around the carbonyl oxygen, indicating a site for electrophilic attack, and positive potential (blue) near the β-carbon, confirming its electrophilicity.
Atomic Charges: Calculations can assign partial charges to each atom, quantifying the electron distribution. The carbonyl carbon and the β-carbon are expected to carry a partial positive charge.
The presence of substituents can significantly alter these electronic properties. For example, strongly electron-withdrawing groups like a trifluoromethyl group, as seen in analogues, enhance the electrophilicity of the enone system.
Table 2: Key Reactive Sites in this compound Based on Electronic Structure
| Site | Electronic Character | Predicted Reactivity |
|---|---|---|
| Carbonyl Carbon (C-2) | Electrophilic | Attack by strong nucleophiles (e.g., Grignard reagents). |
| β-Carbon (C-4) | Electrophilic (soft) | Conjugate (Michael) addition by soft nucleophiles. |
| Carbonyl Oxygen | Nucleophilic / Lewis Basic | Coordination to Lewis acids, protonation. |
| α-Carbon (C-3) | Potentially Nucleophilic (as enolate) | Reaction with electrophiles after deprotonation. |
A cornerstone of mechanistic investigation is the characterization of transition states (TS), which are the highest energy points along a reaction coordinate. Quantum chemical calculations are used to locate the precise geometry of a TS and determine its energy, known as the activation energy barrier. A true transition state is confirmed by frequency analysis, which must show exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
Studies on related systems have successfully characterized transition states for various transformations:
Concerted vs. Stepwise Mechanisms: Calculations can distinguish between a concerted mechanism (one transition state) and a stepwise mechanism (multiple transition states and at least one intermediate). For example, the dimerization of ketene (B1206846) imines, which are structurally related to the enone system, was found to proceed through a concerted but asynchronous four-membered transition state. umbreitkatalog.de
Influence of Catalysts: The effect of a catalyst is quantified by calculating the reduction in the activation energy barrier compared to the uncatalyzed reaction. Studies on water-catalyzed reactions have shown that even a single water molecule can form a hydrogen-bonded cyclic transition state, significantly lowering the energy barrier for a reaction. researchgate.net
Table 3: Examples of Calculated Activation Barriers in Related Systems
| Reaction | System | Calculated Activation Free Energy (ΔG‡) | Reference |
|---|---|---|---|
| Hydrosilane Activation | Ester + Phenylsilane | 43.2 kcal/mol | rsc.org |
| Radical Abstraction (uncatalyzed) | ⋅OH + CH₃CHO | ~4 kcal/mol | researchgate.net |
| Radical Abstraction (water-catalyzed) | ⋅OH + CH₃CHO + H₂O | ~2 kcal/mol | researchgate.net |
Elucidation of Regioselectivity and Stereoselectivity in Transformations
The presence of multiple reactive sites in this compound makes the control of selectivity a key challenge and an area of intensive study.
Regioselectivity refers to the preference for reaction at one site over another. In the context of this compound and its precursors, a classic example is the C-alkylation versus O-alkylation of the corresponding enolate. Quantum chemical and experimental studies on the alkylation of β-dicarbonyl compounds show that the reaction outcome is highly dependent on the nature of the dicarbonyl compound and the reaction conditions, leading to either C- or O-alkylated products. mdpi.comsemanticscholar.orgresearchgate.net In reactions with nucleophiles, this compound can undergo either 1,2-addition (at the carbonyl carbon) or 1,4-conjugate addition (at the β-carbon). The regioselectivity of addition to a related trifluoro-analogue was strikingly dependent on the solvent, temperature, and the catalyst used, with some basic catalysts giving 100% 1,2-addition. umbreitkatalog.de
Stereoselectivity refers to the preferential formation of one stereoisomer over another. youtube.com Many reactions of this compound can generate new stereocenters or geometric isomers (E/Z). For example, the DABCO-catalyzed Michael addition of phenols and alcohols to ethyl 2,3-butadienoate, a precursor to similar structures, proceeds with high stereoselectivity to afford the thermodynamically favored (E)-β-alkoxy acrylates. researchgate.net
Table 4: Factors Influencing Selectivity in Transformations of Enones and Precursors
| Selectivity Type | Reaction | Controlling Factors | Observed Outcome | Reference |
|---|---|---|---|---|
| Regioselectivity | Alkylation of β-dicarbonyls | Substrate structure, reaction conditions (K₂CO₃/DMSO) | O-alkylation or C-alkylation products are formed. | mdpi.comsemanticscholar.org |
| Regioselectivity | Addition of TMSCN to a trifluoro-enone | Solvent, temperature, catalyst | Ratio of 1,2- vs 1,4-adducts is controlled. | umbreitkatalog.de |
| Stereoselectivity | Michael addition to an allenoate | DABCO catalyst | High stereoselectivity for the (E)-isomer. | researchgate.net |
| Stereoselectivity | Asymmetric Allylic Amination | Pd-catalyst and chiral ligand | High enantiomeric excess (ee) of the chiral product. | acs.org |
Role of Catalysis in Mechanistic Pathways
Catalysis is fundamental to controlling the reactivity and selectivity of transformations involving this compound. Both metal complexes and small organic molecules (organocatalysts) have been shown to effectively mediate these reactions through distinct mechanistic pathways.
Metal-Mediated Catalysis: Transition metals like palladium, rhodium, and copper are powerful catalysts for a variety of transformations.
Palladium: Pd-catalyzed asymmetric allylic amination of related substrates has been developed for the synthesis of chiral α,β-unsaturated γ-amino esters with high yield and enantioselectivity. acs.org The mechanism involves the formation of a π-allyl palladium intermediate.
Copper: Chiral bis(oxazoline) copper(II) complexes have been used in asymmetric reactions involving related enoates. acs.org The metal acts as a Lewis acid, activating the substrate towards nucleophilic attack and controlling the stereochemical outcome.
Rhodium: Rhodium(II) catalysts can mediate ring expansion reactions through the formation of oxonium ylid intermediates. umbreitkatalog.de
Organocatalysis: This field uses small, metal-free organic molecules to catalyze reactions. For α,β-unsaturated systems like this compound, two primary activation modes are common:
Iminium Ion Catalysis: A secondary amine catalyst reacts reversibly with the enone to form a positively charged iminium ion. This activation lowers the LUMO energy of the substrate, making it more susceptible to attack by nucleophiles at the β-position. rsc.orgnobelprize.org
Enamine Catalysis: In this mode, the catalyst reacts with a ketone or aldehyde to form a nucleophilic enamine intermediate, which can then attack an electrophile like this compound. nobelprize.org
A powerful strategy known as cooperative catalysis combines a transition metal and an organocatalyst. ethz.chnih.gov In some cases, the metal does not directly participate in the bond-forming step but acts as a Lewis acid to activate the organocatalyst ligand, a concept known as metal-mediated organocatalysis. nih.gov This approach enhances the catalytic activity and provides an additional layer of control.
Table 5: Catalytic Systems and Mechanistic Roles in Enone Transformations
| Catalyst Type | Example Catalyst | Reaction | Mechanistic Role | Reference |
|---|---|---|---|---|
| Metal-Mediated | Palladium complex | Asymmetric Allylic Amination | Forms π-allyl intermediate, enables nucleophilic attack. | acs.org |
| Metal-Mediated | [Cu(OTf)₂(box)] | Asymmetric Diels-Alder | Lewis acid activation of the dienophile. | acs.org |
| Organocatalysis | Secondary Amine (e.g., Proline) | Michael Addition | Forms iminium ion, activating the enone electrophile. | rsc.org |
| Organocatalysis | DABCO (Lewis Base) | Michael Addition | Activates nucleophile or allenoate precursor. | researchgate.net |
| Cooperative Catalysis | Rh₂(OAc)₄ + Chiral Phosphoric Acid | [4+3] Cycloannulation | Rh generates a carbonyl ylide; acid activates the QM partner. | nih.gov |
| Metal-Mediated Organocatalysis | [Ru(bpy)₂(nornicotine)₂]²⁺ | Aldol (B89426) Reaction | Ru(II) center acts as a Lewis acid to activate the nornicotine (B190312) organocatalyst. | nih.gov |
Kinetic Studies and Reaction Rate Determination
The kinetics of reactions involving this compound are influenced by its structure, which features a nucleophilic carbon-carbon double bond activated by the ethoxy group and an electrophilic carbonyl group. While specific kinetic data for this compound is not extensively documented in dedicated studies, the reactivity patterns can be understood by examining kinetic investigations of structurally similar β-alkoxyvinyl ketones and enol ethers. These studies provide insights into reaction rates, mechanisms, and the factors that govern them.
Detailed Research Findings
Research into the kinetics of related β-alkoxyvinyl ketones, particularly those with electron-withdrawing groups, reveals important aspects of their reaction mechanisms. For instance, studies on the nucleophilic substitution of β-substituted β-alkoxyvinyl trifluoromethyl ketones with various secondary amines have shown that these reactions proceed through a common transition state. The decomposition of this intermediate can occur via an uncatalyzed (k') or a catalyzed (k'') route, the latter involving a second molecule of the amine. epa.gov
The reaction rates are significantly affected by steric and electronic factors. Bulky substituents at the β-position of the vinyl ketone or the use of bulky amines can dramatically decrease the rate constants for both pathways. epa.gov An increase in the electron-withdrawing capacity of the β-substituent, however, tends to increase the uncatalyzed rate constant (k') by accelerating the initial nucleophilic attack. epa.gov The polarity of the solvent also plays a crucial role; in more polar solvents like acetonitrile, the contribution of the catalyzed pathway (k'') becomes more significant, especially for amines with high basicity and small steric hindrance. epa.gov
The following interactive data table presents kinetic data for the reaction of a related compound, (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one, with piperidine (B6355638) in different solvents, illustrating the influence of the reaction medium on the rate constants.
| Solvent | k' (L mol⁻¹ s⁻¹) | k'' (L² mol⁻² s⁻¹) |
| Hexane | 0.15 | 2.5 |
| Acetonitrile | 0.85 | 15.2 |
| Data derived from studies on analogous β-alkoxyvinyl trifluoromethyl ketones. epa.gov |
Another important reaction class for enol ethers is acid-catalyzed hydrolysis. Kinetic studies on analogous compounds, such as enolpyruvylshikimate 3-phosphate (EPSP), show that the mechanism is typically a stepwise process. The rate-limiting step is the protonation of the β-carbon of the enol ether, which leads to the formation of an oxacarbenium ion intermediate. nih.govacs.org This is followed by a rapid attack of water. The reaction is subject to general acid catalysis. acs.org
Furthermore, the atmospheric oxidation of α,β-unsaturated ketones, initiated by hydroxyl (OH) radicals, is a crucial process in environmental chemistry. The rate coefficients for these reactions are often determined using relative rate methods in simulation chambers. copernicus.org For example, the rate coefficients for the reaction of OH radicals with α,β-unsaturated ketones like 3-methyl-3-penten-2-one (B7765926) and 4-methyl-3-penten-2-one have been determined at ambient temperature and pressure. copernicus.org These values provide an indication of the atmospheric lifetime of such compounds.
The table below shows the rate coefficients for the reaction of OH radicals with selected α,β-unsaturated ketones.
| Compound | Rate Coefficient (kOH) (cm³ molecule⁻¹ s⁻¹) |
| 3-Methyl-3-penten-2-one | (6.5 ± 1.2) × 10⁻¹¹ |
| 4-Methyl-3-penten-2-one | (8.1 ± 1.3) × 10⁻¹¹ |
| Data from atmospheric oxidation studies of related α,β-unsaturated ketones. copernicus.org |
Theoretical investigations using quantum chemical calculations have also been employed to elucidate reaction mechanisms. For instance, in the alkylation of β-dicarbonyl compounds, which can lead to the formation of enol ethers, computational studies help to understand the preference for O-alkylation versus C-alkylation. mdpi.comresearchgate.net
Advanced Spectroscopic Characterization and Reaction Monitoring in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment and Kinetic Studies
NMR spectroscopy stands as a cornerstone for the structural elucidation of organic molecules and for tracking the progress of chemical transformations.
1H and 13C NMR for Molecular Structure Elucidation
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental techniques for determining the molecular structure of 4-Ethoxybut-3-en-2-one. The chemical shifts, signal multiplicities, and integration values in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, allow for the unambiguous assignment of each atom within the molecule's framework. chemicalbook.comchemicalbook.com
For the related compound, 4-methoxy-3-buten-2-one (B155257), the ¹H NMR spectrum shows distinct signals corresponding to the different protons in the molecule, with coupling constants providing information about their spatial relationships. chemicalbook.com For instance, a reported ¹H NMR spectrum for 4-methoxy-3-buten-2-one exhibited signals at approximately 7.57 ppm and 5.59 ppm with a coupling constant of 12.9 Hz, characteristic of the vinyl protons, and signals for the methoxy (B1213986) and acetyl protons at 3.71 ppm and 2.19 ppm, respectively. chemicalbook.com Similarly, detailed ¹H and ¹³C NMR data are available for various structural analogs, aiding in their identification and characterization. rsc.orgrsc.org
Interactive Data Table: Representative ¹H NMR Data for Enone Systems
| Compound | Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| 4-methoxy-3-buten-2-one | =CH-O | 7.57 | d | 12.9 |
| 4-methoxy-3-buten-2-one | =CH-C(O) | 5.59 | d | 12.9 |
| 4-methoxy-3-buten-2-one | O-CH₃ | 3.71 | s | - |
| 4-methoxy-3-buten-2-one | CO-CH₃ | 2.19 | s | - |
Interactive Data Table: Representative ¹³C NMR Data for Enone and Related Systems
| Compound | Carbon | Chemical Shift (ppm) |
| (3-methoxyprop-1-en-1-yl)benzene | C=C | 132.5, 126.0 |
| (3-methoxyprop-1-en-1-yl)benzene | Phenyl C | 136.8, 128.6, 127.7, 126.5 |
| (3-methoxyprop-1-en-1-yl)benzene | O-CH₂ | 73.1 |
| (3-methoxyprop-1-en-1-yl)benzene | O-CH₃ | 58.0 |
Advanced NMR Techniques (e.g., 19F NMR) for Fluorinated Analogues
For fluorinated analogues of this compound, such as (3E)-4-ethoxy-1,1,1-trifluoro-3-buten-2-one, Fluorine-19 (¹⁹F) NMR spectroscopy is a powerful tool for structural analysis and reaction monitoring. nih.govbeilstein-journals.org The large chemical shift dispersion and high sensitivity of the ¹⁹F nucleus make it an excellent probe for detecting subtle changes in the electronic environment of the fluorine atoms. beilstein-journals.orgnih.gov
¹⁹F NMR is particularly useful for:
Structural Elucidation: The chemical shifts and coupling constants in ¹⁹F NMR spectra provide detailed information about the location and environment of fluorine atoms within a molecule. nih.govresearchgate.net
Reaction Monitoring: It allows for the in-situ monitoring of reactions involving fluorinated compounds, providing kinetic and mechanistic data. beilstein-journals.orgmagritek.com The appearance of new signals and the change in intensity of existing signals can be used to track the formation of products and the consumption of reactants. magritek.com
Probing Interactions: ¹⁹F NMR is employed in chemical biology to study interactions between fluorinated small molecules and biological macromolecules. beilstein-journals.orgnih.gov
The development of new fluorinated probes and their incorporation into various molecules continues to expand the applications of ¹⁹F NMR in diverse research areas. beilstein-journals.orgcfplus.cz
Application of Chemometric Methods for Spectroscopic Reaction Monitoring
Chemometrics combines statistical and mathematical methods to extract meaningful information from complex chemical data, such as that generated during spectroscopic reaction monitoring. e-bookshelf.deresearchgate.net These methods are increasingly applied to data from techniques like NMR, FTIR, and Raman spectroscopy to analyze reaction progress, determine kinetic parameters, and identify reaction components. e-bookshelf.deresearchgate.net
Key applications of chemometrics in reaction monitoring include:
Multivariate Data Analysis: Techniques like Principal Component Analysis (PCA) can reduce the dimensionality of large spectroscopic datasets, helping to identify the key sources of variation and relationships between samples. researchgate.netnih.gov
Quantitative Analysis: Multivariate calibration methods, such as Partial Least Squares (PLS) regression, are used to build predictive models that can quantify the concentration of reactants, intermediates, and products from their spectral signatures without the need for complete separation. researchgate.net
Reaction Modeling: By analyzing the evolution of spectra over time, chemometric approaches can help in the development and validation of kinetic models for chemical reactions. researchgate.net
The combination of spectroscopic techniques with chemometrics provides a powerful platform for understanding and optimizing chemical processes. e-bookshelf.despectroscopyonline.com
Parahydrogen-Enhanced NMR for Quantitative Reaction Monitoring
Parahydrogen-Induced Polarization (PHIP) is a hyperpolarization technique that can dramatically enhance NMR signals by several orders of magnitude. nih.gov This method is particularly valuable for quantitative reaction monitoring, especially in hydrogenation reactions. rsc.orgresearchgate.net
The process involves the use of parahydrogen, a spin isomer of molecular hydrogen, which is added to a substrate in the presence of a suitable catalyst. nih.gov The unique spin order of parahydrogen is transferred to the product molecule, resulting in a massive amplification of its NMR signals. youtube.com
Key advantages of PHIP for reaction monitoring include:
Enhanced Sensitivity: The significant signal enhancement allows for the detection of low-concentration species and the monitoring of reactions with high precision. nih.gov
Quantitative Analysis: PHIP enables accurate and repeatable determination of reaction rate constants. rsc.orgresearchgate.net
Mechanistic Insights: The technique can provide detailed information about reaction pathways and intermediates. rsc.org
Application with Benchtop NMR: The high sensitivity of PHIP makes it compatible with low-field benchtop NMR spectrometers, increasing the accessibility of this powerful analytical method. rsc.orgresearchgate.netyoutube.com
Recent studies have demonstrated the use of parahydrogen-enhanced benchtop NMR for the quantitative monitoring of reactions, showcasing its potential for both research and industrial applications. rsc.orgresearchgate.netdntb.gov.ua
Mass Spectrometry (MS) for Reaction Progress and Product Identification
Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and structure of a compound. It is widely used for monitoring reaction progress and identifying products and intermediates. mdpi.com
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. publish.csiro.au This capability is crucial for the unambiguous identification of unknown compounds and for confirming the identity of synthesized products. rsc.orgmdpi.com
For this compound, with a molecular formula of C₆H₁₀O₂, the calculated exact mass is 114.0681 g/mol . nih.gov HRMS can confirm this mass with high precision, distinguishing it from other compounds with the same nominal mass but different elemental compositions. rsc.org
HRMS is routinely used in conjunction with chromatographic techniques like Gas Chromatography (GC-MS) and Liquid Chromatography (LC-MS) to analyze complex reaction mixtures. publish.csiro.au The fragmentation patterns observed in the mass spectra provide additional structural information that aids in the identification of the components of the mixture. researchgate.net
X-ray Crystallography for Solid-State Structure and Absolute Configuration
X-ray crystallography stands as the definitive method for the unambiguous determination of molecular structures in the solid state. It provides precise data on bond lengths, bond angles, and torsional angles, offering a complete three-dimensional portrait of the molecule. While a specific crystal structure for the parent this compound is not widely available in published literature, the technique has been extensively applied to its derivatives and reaction products, proving essential for structural elucidation and stereochemical assignment.
In research involving β-alkoxyvinyl ketones, X-ray diffraction is frequently used to confirm the structure of complex products formed in subsequent reactions. For instance, in cyclocondensation reactions where this compound analogues are used as precursors, crystallography provides incontrovertible proof of the resulting heterocyclic ring system's constitution and stereochemistry. scielo.br Studies on related β-alkoxyvinyl trihalomethyl ketones have shown that their reaction products can be crystallized and analyzed to confirm structural assignments, particularly the regiochemistry of cyclization. researchgate.netufsm.br
Furthermore, X-ray analysis is critical for studying supramolecular chemistry, revealing how molecules pack in the crystal lattice and identifying key intermolecular interactions such as hydrogen bonds. researchgate.net For chiral derivatives, this technique is the gold standard for determining the absolute configuration of stereocenters.
Table 1: Information Derived from X-ray Crystallographic Analysis of β-Alkoxyvinyl Ketone Derivatives
| Parameter Determined | Significance in Structural Analysis |
| Molecular Connectivity | Confirms the covalent bonding framework and constitution of the molecule. |
| Bond Lengths & Angles | Provides precise geometric data, revealing effects of strain or conjugation. |
| Stereochemistry | Unambiguously determines the relative and absolute configuration of chiral centers and the geometry (e.g., E/Z) of double bonds. researchgate.net |
| Conformation | Defines the torsional angles and the preferred three-dimensional shape of the molecule in the solid state. |
| Intermolecular Interactions | Identifies and quantifies non-covalent forces like hydrogen bonds, which dictate crystal packing and physical properties. researchgate.net |
Vibrational (IR) and Electronic (UV-Vis) Spectroscopy in Mechanistic Probes
Vibrational and electronic spectroscopy are powerful, non-destructive methods used to probe the functional groups and conjugated systems within a molecule, making them ideal for monitoring reactions and elucidating mechanisms.
Vibrational (IR) Spectroscopy
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The frequencies of these vibrations are characteristic of specific functional groups. For this compound, the IR spectrum is dominated by absorptions corresponding to the α,β-unsaturated ketone and the vinyl ether moieties. The key diagnostic peaks are the C=O and C=C stretching vibrations. Due to conjugation, the C=O bond is slightly weakened, causing its absorption to appear at a lower wavenumber (typically 1650-1685 cm⁻¹) compared to a saturated ketone (1700-1725 cm⁻¹). The C=C double bond stretch, also part of the conjugated system, typically appears in the 1600-1650 cm⁻¹ region. The presence of the ethoxy group is confirmed by C-O stretching vibrations, usually found in the 1250-1050 cm⁻¹ range. This technique is invaluable for monitoring reactions, as the disappearance of reactant peaks and the appearance of product peaks can be tracked in real-time. researchgate.net
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Carbonyl (C=O) | Stretch | 1650 - 1685 |
| Alkene (C=C) | Stretch | 1600 - 1650 |
| Vinyl Ether (C-O-C) | Asymmetric Stretch | 1200 - 1250 |
| Vinyl Ether (C-O-C) | Symmetric Stretch | 1050 - 1150 |
Electronic (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule, particularly within conjugated π-systems, which are known as chromophores. The enone system of this compound gives rise to two characteristic electronic transitions. The most intense absorption is the π → π* transition, which typically occurs at a wavelength (λmax) around 200-250 nm for conjugated enones. A much weaker n → π* transition, involving the promotion of a non-bonding electron from the carbonyl oxygen to an antibonding π* orbital, occurs at longer wavelengths, often above 300 nm.
The position and intensity of the λmax are highly sensitive to the molecular environment. Extending the conjugation or adding electron-donating groups typically causes a bathochromic (red) shift to longer wavelengths. Conversely, changes that disrupt conjugation can cause a hypsochromic (blue) shift. mdpi.com This sensitivity makes UV-Vis spectroscopy an excellent tool for probing electronic effects and for monitoring reactions where the conjugated system is altered. rsc.org
Table 3: Electronic Transitions for the Enone Chromophore
| Transition | Relative Intensity | Typical Wavelength (λmax) |
| π → π | High (ε > 10,000) | 200 - 250 nm |
| n → π | Low (ε < 100) | > 300 nm |
Derivatization Strategies and Analogues of 4 Ethoxybut 3 En 2 One in Contemporary Organic Chemistry
Fluorinated Analogues and their Enhanced Reactivity Profiles
The introduction of fluorine atoms into the 4-ethoxybut-3-en-2-one framework dramatically alters its electronic properties and, consequently, its chemical reactivity. A prominent example is 4-ethoxy-1,1,1-trifluoro-3-buten-2-one (B42323) , where the potent electron-withdrawing trifluoromethyl group significantly enhances the electrophilicity of the molecule.
This heightened reactivity is demonstrated in its reactions with various nucleophiles. For instance, its reaction with phosphorous nucleophiles like diethyl phosphite (B83602) proceeds via a 1,2-λ5-oxaphosphol-4-ene intermediate to yield a diethyl(1-trifluomethyl-3-ethoxy)allyl-phosphate. In contrast, tributyl phosphine (B1218219) leads to a double addition product. The fluorinated analogue also displays distinct reactivity with organometallic reagents; phenylmagnesium bromide results in the substitution of the ethoxy group, whereas organozinc compounds favor 1,2-addition to the carbonyl group. Furthermore, in the presence of a Lewis acid, it reacts with electron-rich aromatic systems like indole (B1671886) to form β-arylvinyltrifluoromethylketones. This diverse reactivity underscores the role of the trifluoromethyl group in modulating the reaction pathways, making these fluorinated analogues powerful tools for constructing complex fluorinated molecules.
Chlorinated Analogues as Building Blocks
Chlorinated analogues of this compound, particularly (E)-1,1,1-trichloro-4-ethoxy-but-3-en-2-one , have proven to be valuable and versatile building blocks in organic synthesis. The trichloromethyl group acts as a strong electron-withdrawing group, activating the molecule for various transformations and serving as a synthetic handle for subsequent reactions.
This compound is widely utilized as a reagent for the synthesis of a range of heterocyclic compounds. It is notably effective in preparing pyrazole (B372694) derivatives with specific regiochemistry. Its utility extends to the synthesis of other important chemical classes, including enamines and vinyl ethers, through reactions with amines or carbonyl compounds, respectively. The reactivity of (E)-1,1,1-trichloro-4-ethoxy-but-3-en-2-one makes it an excellent precursor for constructing complex molecular architectures, solidifying its status as a key intermediate in synthetic methodologies.
| Property | (E)-1,1,1-Trichloro-4-ethoxy-but-3-en-2-one |
| Molecular Formula | C6H7Cl3O2 |
| Molecular Weight | 217.47 g/mol |
| CAS Number | 59938-07-7 |
| Primary Use | Reagent for Heterocycle Synthesis |
Related Ethoxy-Substituted Alkynes and Dienes as Synthons
The enol ether moiety within this compound is a key functional group that dictates much of its reactivity, particularly its role as a synthon in cycloaddition reactions. This principle extends to other ethoxy-substituted alkynes and dienes, which are widely employed as versatile building blocks in synthesis. The ethoxy group, as an electron-donating substituent, significantly influences the Highest Occupied Molecular Orbital (HOMO) of these π-systems, making them highly reactive partners in cycloadditions, most notably the Diels-Alder reaction.
For example, 1-ethoxy-substituted dienes are highly reactive in [4+2] cycloadditions with electron-deficient dienophiles. The polarization induced by the ethoxy group provides excellent control over the regioselectivity of the reaction, reliably forming six-membered rings with predictable substitution patterns. A well-known example of a highly activated diene is Danishefsky's diene (1-methoxy-3-trimethylsiloxy-buta-1,3-diene), which, while not an ethoxy derivative, exemplifies the powerful effect of alkoxy substitution on diene reactivity. Similarly, 1-alkoxy-1-amino-1,3-butadienes are doubly activated and undergo Diels-Alder reactions under mild conditions to afford functionalized cyclohexenones after hydrolysis. These examples highlight the broader utility of the ethoxy-substituted π-system, a core feature of this compound, in the construction of cyclic and polycyclic frameworks.
Development of Spiro and Polycyclic Derivatives
The construction of spirocyclic and polycyclic frameworks from simple precursors is a significant challenge in organic synthesis. While direct, well-documented examples of converting this compound itself into such complex architectures are not abundant in the literature, its inherent functionality as a vinylogous ester and a Michael acceptor provides a clear pathway for such transformations. The principles of vinylogy suggest that the β-carbon can act as a potent nucleophile upon deprotonation, enabling annulation strategies.
Methodologies for synthesizing spirocyclic 1,3-diketones often involve tandem reactions that could theoretically be applied to derivatives of this compound. For instance, intramolecular Michael additions or aldol (B89426) condensations of suitably functionalized derivatives could lead to the formation of spirocycles. Similarly, polycyclic systems are often accessed through cycloaddition reactions. The but-3-en-2-one (B6265698) core is a competent dienophile in Diels-Alder reactions, which could be employed to build polycyclic structures. Although specific applications starting directly from this compound are not extensively reported, its chemical nature makes it a plausible candidate for inclusion in synthetic routes targeting these complex molecular scaffolds.
Synthesis of Enaminone Derivatives
A primary and highly useful derivatization of this compound involves the substitution of the ethoxy group with an amine, leading to the formation of enaminones. This transformation is typically straightforward, involving the reaction of the β-alkoxy-α,β-unsaturated ketone with a primary or secondary amine. Enaminones are valuable synthetic intermediates due to their ambident nucleophilic and electrophilic nature, making them key precursors for the synthesis of various heterocyclic systems and other complex molecules.
The synthesis of enaminones from 1,3-dicarbonyl precursors (or their vinylogous equivalents) has been optimized using a variety of methods to enhance efficiency and yield. Modern approaches often employ catalysts or non-conventional reaction conditions:
Catalysis: Lewis acids such as Scandium(III) triflate (Sc(OTf)₃), Lanthanum(III) chloride (LaCl₃), and Ceric Ammonium Nitrate (CAN) have been shown to effectively catalyze the reaction between β-dicarbonyl compounds and amines.
Solvent-Free Conditions: Many syntheses are performed neat or under solvent-free conditions, often with microwave irradiation, which aligns with the principles of green chemistry by reducing waste and reaction times.
Isotopic Labeling: Specialized enaminones, such as monodeuterated variants, can be synthesized through a two-step sequence involving a Claisen condensation with a deuterated formate (B1220265) ester followed by reaction with an amine. These labeled compounds are valuable tools for studying reaction mechanisms and metabolic pathways.
| Method | Catalyst/Condition | Typical Yields | Reference Type |
| Scandium Triflate Catalysis | Sc(OTf)₃ (5 mol%) | 70-95% | Catalytic, Solvent-Free |
| Lanthanum Chloride Catalysis | LaCl₃·7H₂O | 85-93% | Catalytic, Room Temp |
| Ceric Ammonium Nitrate | CAN | 69-92% | Catalytic, Solvent-Free |
| Microwave-Assisted | Clay K10 / Silica | 60-93% | Microwave, Solvent-Free |
Functionalization of the But-3-EN-2-one Core for Diverse Applications
The but-3-en-2-one core of this compound offers multiple sites for chemical functionalization, enabling the creation of a diverse library of compounds with wide-ranging applications. The key reactive sites include the carbonyl group, the α-carbon, the β-carbon, and the ethoxy substituent, each allowing for distinct chemical modifications.
Modification at the α- and γ-Positions: As discussed, the introduction of electron-withdrawing groups like trifluoromethyl or trichloromethyl at the α-position (adjacent to the carbonyl) dramatically enhances the electrophilicity of the molecule (Sections 7.1 and 7.2). This activation facilitates reactions with a broad spectrum of nucleophiles and organometallic reagents, making these halogenated analogues powerful intermediates for synthesizing complex fluorinated or chlorinated compounds and heterocycles.
Substitution at the β-Position: The ethoxy group at the β-position is an excellent leaving group, particularly after activation of the conjugated system. Its replacement by nitrogen nucleophiles is a cornerstone reaction that provides access to the vast family of enaminones (Section 7.5). These enaminone derivatives are themselves versatile synthons for building nitrogen-containing heterocycles like pyridines and pyrazoles.
Reactions at the Carbonyl Group and Alkene: The carbonyl group can undergo standard 1,2-additions, while the conjugated system is susceptible to 1,4-conjugate (Michael) additions. The competition between these two pathways can be controlled by the choice of nucleophile and reaction conditions. This dual reactivity allows for the introduction of new substituents at either the carbonyl carbon or the β-carbon, further expanding the structural diversity achievable from this core scaffold.
Through these functionalization strategies, the simple this compound core is transformed into a plethora of advanced intermediates, demonstrating its significant role as a foundational building block in modern organic synthesis.
Conclusion and Future Research Directions
Synthesis of the 4-Ethoxybut-3-en-2-one Chemical Space
The future exploration of this compound and its derivatives is contingent upon the development of robust and versatile synthetic methodologies. Currently, the synthesis of analogous compounds such as 4-methoxy-3-buten-2-one (B155257) and various substituted but-3-en-2-ones provides a foundational blueprint. georganics.skresearchgate.net Future work should focus on creating a diverse library of this compound analogs by systematically modifying its core structure.
Key synthetic strategies could include:
Condensation Reactions: Claisen-Schmidt or related condensation reactions between various ethyl vinyl ethers and carbonyl compounds could provide access to a wide range of derivatives substituted at the C2 and C3 positions.
Alkylation of Enolates: The direct alkylation of the enolate derived from ethyl acetoacetate (B1235776) followed by selective transformations could offer an alternative route.
Cross-Coupling Methodologies: Modern cross-coupling reactions could be employed to introduce aryl, heteroaryl, or alkyl substituents at the vinylic positions, significantly expanding the structural diversity.
A systematic approach to synthesizing this chemical space is crucial for structure-activity relationship (SAR) studies in potential applications.
Table 1: Proposed Synthetic Strategies for this compound Analogs
| Strategy | Reactants | Potential Modifications |
|---|---|---|
| Acylation of Vinyl Ethers | Ethyl vinyl ether, Acetyl chloride (or other acyl halides) | Variation of the acyl halide to modify the ketone substituent. |
| Condensation | Acetone, Triethyl orthoformate | Variation of the ketone and orthoester to build the core structure. |
Unexplored Reactivity and Catalytic Opportunities
The inherent electronic properties of this compound—a nucleophilic C3 and an electrophilic C4, combined with an electrophilic carbonyl carbon—suggest a wealth of unexplored reactivity. Enol ethers are known to be electron-rich alkenes, readily reacting with electrophiles. wikipedia.orgresearchgate.net Conversely, the α,β-unsaturated ketone system is a classic Michael acceptor.
Future investigations should target:
Cycloaddition Reactions: The enol ether moiety can act as the diene or dienophile in Diels-Alder reactions, providing access to complex cyclic and heterocyclic systems. Its participation in [2+2] and [3+2] cycloadditions with various partners remains a fertile ground for discovery.
Tandem Reactions: The dual functionality could be exploited in tandem or cascade reactions. For instance, a Michael addition at C3 could be followed by an intramolecular cyclization involving the ketone or ethoxy group, enabling the rapid construction of molecular complexity.
Asymmetric Catalysis: Developing enantioselective transformations using this compound as a prochiral substrate is a significant opportunity. This could involve asymmetric conjugate additions, aldol (B89426) reactions, or cycloadditions catalyzed by chiral Lewis acids, Brønsted acids, or organocatalysts.
Furthermore, the molecule itself could serve as a bidentate ligand for transition metals, with the ether oxygen and carbonyl oxygen acting as coordination sites. Such metal complexes could exhibit novel catalytic activities.
Table 2: Potential Unexplored Reactions of this compound
| Reaction Type | Potential Reactant | Expected Product Class |
|---|---|---|
| Inverse-Electron-Demand Diels-Alder | Electron-deficient dienes | Substituted cyclohexene (B86901) derivatives |
| Nazarov Cyclization (acid-catalyzed) | (Substituted derivatives) | Functionalized cyclopentenones |
| Pauson-Khand Reaction | Alkynes, Dicobalt octacarbonyl | Bicyclic cyclopentenone systems |
Synergistic Approaches: Combining Experimental and Theoretical Methodologies
To accelerate the exploration of this compound, a synergistic approach that combines experimental investigation with theoretical modeling is essential. Computational chemistry, particularly Density Functional Theory (DFT), can provide profound insights into the molecule's electronic structure, conformational preferences (e.g., stability of E/Z isomers), and reaction pathways.
Future research should integrate:
Mechanistic Elucidation: Computational modeling can be used to predict transition state energies, thereby elucidating the mechanisms of observed and potential reactions. This can help rationalize regioselectivity and stereoselectivity, guiding the design of more efficient and selective catalysts.
Spectroscopic Analysis: Theoretical calculations of NMR, IR, and UV-Vis spectra can aid in the structural characterization of new derivatives and reaction intermediates.
Predictive Modeling: By calculating properties such as frontier molecular orbital energies (HOMO/LUMO), electrostatic potential maps, and reaction barriers, researchers can predict the most likely sites of reactivity and design experiments to test these hypotheses, saving significant time and resources. The combination of experimental data, such as the crystal structure analysis performed on related compounds, with theoretical models can provide a holistic understanding. researchgate.net
Emerging Roles in Advanced Materials and Chemical Biology
While direct applications are yet to be established, the structural motifs within this compound are present in molecules with significant roles in materials science and chemical biology. This suggests that the this compound scaffold could serve as a valuable building block in these advanced fields.
Advanced Materials: The vinyl ether component is known to undergo polymerization to form polyvinyl ethers. wikipedia.org Derivatives of this compound could be designed as functional monomers for creating new polymers with tailored properties, such as specific refractive indices, thermal stabilities, or surface characteristics. The potential for participation in thiol-ene "click" reactions also opens avenues for the development of novel polymer networks and hydrogels. wikipedia.org
Chemical Biology: The α,β-unsaturated ketone moiety is a common feature in many biologically active compounds, including chalcones, which exhibit a wide range of pharmacological activities. researchgate.netmdpi.com The trifluoromethylated analog, 4-ethoxy-1,1,1-trifluoro-3-buten-2-one (B42323), is utilized in the synthesis of heterocycles and for peptide modifications. sigmaaldrich.com By serving as a versatile synthetic intermediate, the this compound chemical space could provide access to novel heterocyclic libraries for drug discovery screening or be used to develop chemical probes to study biological processes.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-Ethoxybut-3-en-2-one, and how can researchers verify the identity of the synthesized compound?
- Methodological Answer : The compound can be synthesized via Claisen-Schmidt condensation or Michael addition, using reagents like ethyl acetoacetate and ethoxyacetyl chloride under controlled pH and temperature . To verify identity, employ nuclear magnetic resonance (NMR) spectroscopy (e.g., characteristic δ 4.1–4.3 ppm for ethoxy protons) and high-resolution mass spectrometry (HRMS). Cross-validate results with SciFinder or Reaxys databases to confirm spectral matches with literature .
Q. How should researchers design experiments to optimize reaction yields for this compound synthesis?
- Methodological Answer : Use a Design of Experiments (DOE) approach to test variables such as solvent polarity (e.g., THF vs. DMF), temperature (25–80°C), and catalyst loading. Monitor reaction progress via thin-layer chromatography (TLC) and quantify yields using gas chromatography (GC) with internal standards. Statistical tools like ANOVA can identify significant factors .
Q. What purification techniques are recommended for isolating this compound from reaction mixtures?
- Methodological Answer : Column chromatography with silica gel (eluent: hexane/ethyl acetate gradient) is effective. Alternatively, fractional distillation under reduced pressure (50–60°C, 10–15 mmHg) can isolate the compound. Validate purity via melting point analysis and HPLC (≥95% purity threshold) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported spectral data for this compound derivatives?
- Methodological Answer : Perform comparative analysis using multi-dimensional NMR (e.g., -DEPT, HSQC) to resolve overlapping signals. Cross-reference with computational chemistry tools (e.g., Gaussian for DFT calculations) to predict chemical shifts. Discrepancies may arise from solvent effects or tautomerism; replicate experiments under standardized conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
